Resminostat

Catalog No.
S548415
CAS No.
864814-88-0
M.F
C16H19N3O4S
M. Wt
349.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Resminostat

CAS Number

864814-88-0

Product Name

Resminostat

IUPAC Name

(E)-3-[1-[4-[(dimethylamino)methyl]phenyl]sulfonylpyrrol-3-yl]-N-hydroxyprop-2-enamide

Molecular Formula

C16H19N3O4S

Molecular Weight

349.4 g/mol

InChI

InChI=1S/C16H19N3O4S/c1-18(2)11-13-3-6-15(7-4-13)24(22,23)19-10-9-14(12-19)5-8-16(20)17-21/h3-10,12,21H,11H2,1-2H3,(H,17,20)/b8-5+

InChI Key

FECGNJPYVFEKOD-VMPITWQZSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

4SC201; 4SC-201; 4SC 201; RAS-2410; RAS2410; RAS 2410; Resminostat.

Canonical SMILES

CN(C)CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C=CC(=O)NO

Isomeric SMILES

CN(C)CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)/C=C/C(=O)NO

The exact mass of the compound Resminostat is 349.10963 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Hydroxamic Acids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Resminostat is a structurally distinct, hydroxamate-based pan-histone deacetylase (HDAC) inhibitor characterized by its high oral bioavailability and potent activity against Class I and IIb HDACs. Unlike many first-generation epigenetic modulators that suffer from poor pharmacokinetic profiles or require intravenous administration, Resminostat demonstrates a highly stable and predictable plasma exposure with an apparent half-life of 2.7 to 4.4 hours [1]. It exerts its pharmacological effect via classical hydroxamate–zinc ion chelation at the catalytic site, yielding low-nanomolar inhibition of HDAC1, HDAC3, and HDAC6[2]. For procurement professionals and lead researchers, Resminostat represents a highly processable, orally active baseline material for in vivo xenograft models, combination therapy screening, and dual nuclear/cytoplasmic acetylation assays.

Substituting Resminostat with other pan-HDAC inhibitors like Vorinostat (SAHA) or strictly selective agents like Tubastatin A fundamentally alters the assay's acetylation profile and pharmacokinetic behavior[1]. While Vorinostat is a common benchmark, Resminostat exhibits a structurally driven preference for HDAC1, 3, and 6, with a sharp drop-off in potency against HDAC8 (IC50 > 800 nM), a distinction critical for avoiding off-target Class I toxicity in sensitive cell lines . Furthermore, replacing Resminostat with intravenous-only alternatives such as Belinostat introduces severe logistical constraints in murine models, requiring complex dosing routes rather than simple oral gavage. Finally, utilizing crude free-base forms instead of the optimized hydrochloride salt drastically reduces aqueous solubility, leading to DMSO-induced cytotoxicity in in vitro screens and erratic bioavailability in vivo.

Targeted Isoform Selectivity: Class I/IIb vs. HDAC8

Resminostat provides a tightly defined inhibition profile, heavily favoring HDAC1, HDAC3, and HDAC6 over HDAC8. In enzymatic assays, Resminostat achieves mean IC50 values of 42.5 nM, 50.1 nM, and 71.8 nM for HDAC1, 3, and 6, respectively, while its activity against HDAC8 is significantly weaker at 877 nM. This >12-fold selectivity window differentiates it from broader-spectrum pan-HDAC inhibitors that potently inhibit HDAC8, allowing researchers to isolate the synergistic effects of dual Class I (nuclear) and Class IIb (cytoplasmic) inhibition without off-target interference.

Evidence DimensionEnzymatic IC50 (Target vs Off-Target Isoform)
Target Compound DataResminostat: HDAC1 (42.5 nM), HDAC3 (50.1 nM), HDAC6 (71.8 nM)
Comparator Or BaselineResminostat activity on HDAC8 (877 nM)
Quantified Difference>12-fold reduction in potency against HDAC8 compared to HDAC6
ConditionsIn vitro cell-free enzymatic HDAC activity assay

Ensures precise modulation of key epigenetic and cytoskeletal targets without confounding viability issues caused by indiscriminate HDAC8 inhibition.

In Vivo Pharmacokinetics: Oral Bioavailability Advantage

A major procurement differentiator for Resminostat is its clinical and preclinical pharmacokinetic stability. When administered orally, Resminostat exhibits an apparent half-life (t1/2) ranging from 2.7 to 4.4 hours with low inter-subject variability in plasma concentration[1]. By contrast, other approved hydroxamate HDAC inhibitors like Belinostat require intravenous infusion due to rapid first-pass metabolism and poor oral bioavailability [2]. This makes Resminostat highly preferable for longitudinal murine xenograft studies requiring daily dosing.

Evidence DimensionRoute of Administration & Half-life
Target Compound DataResminostat: Orally bioavailable, t1/2 = 2.7–4.4 hours
Comparator Or BaselineBelinostat / Romidepsin: IV administration required
Quantified DifferenceEnables once-daily oral dosing regimens vs. required IV infusion
ConditionsIn vivo pharmacokinetic profiling

Eliminates the need for complex intravenous formulations and delivery systems in animal models, streamlining preclinical workflows.

Formulation Compatibility: Aqueous Buffer Solubility of the Hydrochloride Salt

The physical form of Resminostat significantly impacts assay reproducibility and formulation compatibility. The hydrochloride salt of Resminostat achieves a practical aqueous solubility of approximately 0.5 mg/mL in PBS (pH 7.2) and up to 65 mg/mL in DMSO . This allows for the preparation of organic-solvent-free aqueous solutions for direct application to sensitive cell cultures. In contrast, generic free-base pan-HDAC inhibitors typically exhibit near-zero aqueous solubility, mandating high DMSO concentrations that can independently trigger cellular stress responses or apoptosis, thereby confounding assay readouts.

Evidence DimensionAqueous Buffer Solubility (PBS pH 7.2)
Target Compound DataResminostat HCl: ~0.5 mg/mL
Comparator Or BaselineGeneric free-base HDAC inhibitors: Insoluble without organic solvents
Quantified DifferenceEnables preparation of DMSO-free aqueous working solutions
ConditionsStandard laboratory formulation at ambient temperature

Prevents solvent-induced cytotoxicity in highly sensitive phenotypic or apoptotic cell-based assays, ensuring clean epigenetic readouts.

Preclinical Synergy: Enhanced Tumor Volume Reduction

Resminostat is specifically procured for combination therapy research due to its ability to simultaneously induce histone H4 hyperacetylation and alpha-tubulin acetylation. In hepatocellular carcinoma (HCC) xenograft models, the combination of Resminostat with standard agents like Sorafenib yields synergistic efficacy. Combined treatment led to a >70% reduction in tumor volume compared to vehicle controls, significantly outperforming monotherapy baselines. This synergistic profile is heavily dependent on its specific HDAC6 inhibitory capacity, which standard Class I-restricted inhibitors lack.

Evidence DimensionIn vivo Tumor Volume Reduction
Target Compound DataResminostat + Sorafenib: >70% reduction
Comparator Or BaselineMonotherapy controls: Substantially lower reduction
Quantified DifferenceSynergistic enhancement of tumor growth inhibition
ConditionsMurine xenograft models (HCC)

Validates the compound as a premium candidate for researching overcoming chemoresistance via epigenetic modulation.

Oral Xenograft Dosing Regimens

Due to its 2.7-4.4 hour half-life and high oral bioavailability, Resminostat is the ideal pan-HDAC inhibitor for long-term murine studies where daily oral gavage is preferred over intravenous administration[1].

DMSO-Free Epigenetic Screening

Utilizing the hydrochloride salt form allows researchers to prepare aqueous PBS solutions at approximately 0.5 mg/mL, making it highly suitable for sensitive primary cell cultures where DMSO-induced background toxicity must be eliminated .

Combination Therapy and Chemoresistance Modeling

Its dual action on nuclear histones (HDAC1/3) and cytoplasmic alpha-tubulin (HDAC6) makes it a primary choice for investigating synergistic tumor reduction alongside kinase inhibitors or taxanes in refractory cancer models .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

349.10962727 Da

Monoisotopic Mass

349.10962727 Da

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1578EUB98L

Drug Indication

Treatment of Cutaneous T-Cell Lymphoma

Pharmacology

Resminostat is an orally bioavailable inhibitor of histone deacetylases (HDACs) with potential antineoplastic activity. Resminostat binds to and inhibits HDACs leading to an accumulation of highly acetylated histones. This may result in an induction of chromatin remodeling, inhibition of the transcription of tumor suppressor genes, inhibition of tumor cell division and the induction of tumor cell apoptosis. HDACs, upregulated in many tumor types, are a class of enzymes that deacetylate chromatin histone proteins.

Other CAS

864814-88-0

Wikipedia

Resminostat

Use Classification

Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
1: Zhao J, Lawless MW. Resminostat: Opening the door to epigenetic treatments for liver cancer. Hepatology. 2016 Feb;63(2):668-9. doi: 10.1002/hep.27853. Epub 2015 May 29. PubMed PMID: 25891162.
2: Kitazono S, Fujiwara Y, Nakamichi S, Mizugaki H, Nokihara H, Yamamoto N, Yamada Y, Inukai E, Nakamura O, Tamura T. A phase I study of resminostat in Japanese patients with advanced solid tumors. Cancer Chemother Pharmacol. 2015 Jun;75(6):1155-61. doi: 10.1007/s00280-015-2741-8. Epub 2015 Apr 7. PubMed PMID: 25847480.
3: Brunetto AT, Ang JE, Lal R, Olmos D, Molife LR, Kristeleit R, Parker A, Casamayor I, Olaleye M, Mais A, Hauns B, Strobel V, Hentsch B, de Bono JS. First-in-human, pharmacokinetic and pharmacodynamic phase I study of Resminostat, an oral histone deacetylase inhibitor, in patients with advanced solid tumors. Clin Cancer Res. 2013 Oct 1;19(19):5494-504. doi: 10.1158/1078-0432.CCR-13-0735. Epub 2013 Sep 24. PubMed PMID: 24065624; PubMed Central PMCID: PMC3790647.
4: Rajak H, Singh A, Raghuwanshi K, Kumar R, Dewangan PK, Veerasamy R, Sharma PC, Dixit A, Mishra P. A structural insight into hydroxamic acid based histone deacetylase inhibitors for the presence of anticancer activity. Curr Med Chem. 2014;21(23):2642-64. PubMed PMID: 23895688.
5: Wörns MA. Systemic therapy and synergies by combination. Dig Dis. 2013;31(1):104-11. doi: 10.1159/000347202. Epub 2013 Jun 17. Review. PubMed PMID: 23797131.
6: Mandl-Weber S, Meinel FG, Jankowsky R, Oduncu F, Schmidmaier R, Baumann P. The novel inhibitor of histone deacetylase resminostat (RAS2410) inhibits proliferation and induces apoptosis in multiple myeloma (MM) cells. Br J Haematol. 2010 May;149(4):518-28. doi: 10.1111/j.1365-2141.2010.08124.x. Epub 2010 Mar 1. PubMed PMID: 20201941.

Explore Compound Types